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Introduction DNA topoisomerase II (Topo II) is a critical nuclear enzyme that resolves DNA

topological challenges during replication, transcription, and chromosome segregation by

introducing transient double-strand breaks (DSBs).[1] Vertebrates express two isoforms, Topo

IIα and Topo IIβ, which have distinct and overlapping functions.[2][3] Topo IIα is essential for

disentangling newly replicated chromosomes and is highly expressed in proliferating cells,

making it a key target for widely used anticancer drugs like etoposide and doxorubicin.[1][4]

These drugs, known as Topo II poisons, stabilize the enzyme-DNA cleavage complex, leading

to an accumulation of cytotoxic DSBs.[4] However, the clinical efficacy of these agents is often

hampered by drug resistance, frequently linked to alterations in Topo IIα expression or function.

[5][6]

The advent of CRISPR-Cas9 technology has revolutionized the study of gene function,

providing an unprecedented ability to precisely edit the genome.[7][8] This powerful tool can be

used to create knockouts, introduce specific mutations, or alter regulatory elements to

investigate the nuanced roles of Topo II isoforms, dissect drug resistance mechanisms, and

validate Topo II as a therapeutic target.[6][7][9] These application notes provide detailed

protocols for using CRISPR-Cas9 to study Topo II function, focusing on drug resistance,

isoform-specific roles, and downstream signaling pathways.
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General Experimental Workflow for CRISPR-Cas9
Editing
The overall process for gene editing involves designing the guide RNA, delivering the CRISPR

components into the cell, allowing for DNA repair, and analyzing the resulting edits.[10][11]
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3. Repair & Selection

4. Analysis Phase
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Caption: High-level workflow for CRISPR-Cas9 gene editing.
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Application 1: Overcoming Drug Resistance by
Editing TOP2A Splice Sites
Acquired resistance to Topo II poisons can arise from altered RNA processing of the TOP2A

gene. For instance, in the etoposide-resistant K562 leukemia cell line (K/VP.5), inefficient

splicing of intron 19 leads to the expression of a truncated, non-functional 90 kDa isoform

(TOP2α/90) and reduced levels of the full-length 170 kDa protein (TOP2α/170).[6][12] CRISPR-

Cas9 can be used to edit the suboptimal 5' splice site to restore normal splicing, increase

TOP2α/170 expression, and re-sensitize cells to etoposide.[5][6]

Resistant Cell Phenotype CRISPR-Cas9 Intervention
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Exon19/Intron19 Splice Site

Inefficient Splicing
(Intron 19 Retention)

CRISPR-Cas9 with HDR Template
Targets Suboptimal Splice Site

Reduced TOP2A/170 Protein
Increased TOP2A/90 Protein

Etoposide Resistance

Correction to Consensus
Splice Site Sequence

Restored Splicing Efficiency

Increased TOP2A/170 Protein
Decreased TOP2A/90 Protein

Restored Etoposide Sensitivity
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Caption: Logic diagram for circumventing drug resistance.
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Protocol 1: Splice Site Correction via CRISPR-Cas9 and
HDR
This protocol is adapted from studies on K562 cells.[1][5][6]

1. Design of sgRNA and HDR Template: a. Identify the target suboptimal splice site in the

TOP2A gene (e.g., the Exon 19/Intron 19 boundary).[6] b. Use an online design tool to identify

a suitable 20-nucleotide sgRNA sequence immediately upstream of a Protospacer Adjacent

Motif (PAM), such as 'NGG' for Streptococcus pyogenes Cas9.[13] c. Synthesize a single-

stranded oligodeoxynucleotide (ssODN) to serve as the Homology-Directed Repair (HDR)

template. This template should be ~100-200 nucleotides long and contain the desired

"corrected" splice site sequence, flanked by homology arms matching the genomic sequence

on either side of the Cas9 cut site.[3] d. Introduce silent mutations into the PAM site within the

HDR template to prevent re-cutting of the edited allele.[5]

2. Preparation and Delivery of CRISPR Components: a. Culture K562 cells in appropriate

media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin). b. Form

ribonucleoprotein (RNP) complexes by incubating purified, high-fidelity Cas9 nuclease with the

synthesized sgRNA at room temperature for 20 minutes.[3] c. Resuspend ~2 x 10^6 cells in an

electroporation buffer and add the Cas9/sgRNA RNP complex and the HDR template ssODN.

d. Electroporate the cell suspension using a system like the Neon Transfection System with

optimized parameters for the cell line.
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3. Selection and Screening of Edited Clones: a. Immediately after electroporation, plate the

cells. To enhance HDR, media can be supplemented with an HDR enhancer for a short period.

[3] b. After 48 hours, perform limiting dilution cloning by plating the cells in 96-well plates at a

density of ~0.8 cells per well to isolate single-cell clones.[3] c. After 2-3 weeks, when colonies

are visible, lyse a portion of the cells from each well to extract genomic DNA. d. Screen for

edited alleles using a custom quantitative PCR (qPCR) assay with probes that specifically

distinguish between the wild-type and the edited splice site sequence.[3][6]

4. Validation and Functional Analysis: a. Expand the clones identified as positive by qPCR. b.

Confirm the precise edit by PCR amplifying the target genomic region and performing Sanger

sequencing.[14] c. Analyze TOP2α protein expression by Western blot using antibodies that

can distinguish the full-length (170 kDa) and truncated (90 kDa) isoforms.[12][14] d. Assess

drug sensitivity by performing cell viability assays (e.g., MTT or CellTiter-Glo) after treating the

edited and control cells with a range of etoposide concentrations. e. Measure etoposide-

induced DNA damage using the Comet assay or by staining for γH2AX, a marker for DSBs.[6]

[14]

Application 2: Elucidating Topo II Isoform-Specific
Functions
Topo IIα and Topo IIβ share high sequence identity but have distinct biological roles.[3]

CRISPR-Cas9 can be used to generate isoform-specific knockouts to dissect their individual

contributions to cellular processes and drug response. For example, introducing a premature

stop codon can effectively ablate the expression of a specific isoform like TOP2β.[3]

Protocol 2: Gene Knockout via CRISPR-Cas9 and HDR-
mediated Stop Codon Insertion
1. Design of sgRNA and HDR Template: a. Select a target site in an early exon of the target

gene (e.g., TOP2B). b. Design an sgRNA that directs Cas9 to cut near the desired insertion

site. c. Synthesize an ssODN HDR template containing the desired stop codon (e.g., TAA,

TAG, or TGA) at the cut site, flanked by homology arms.[3]

2. Delivery and Cloning: a. Follow the procedures for RNP formation and electroporation as

described in Protocol 1. b. Perform single-cell cloning via limiting dilution.
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3. Screening and Validation: a. Screen genomic DNA from expanded clones by qPCR using

probes that can differentiate the wild-type from the stop-codon-containing allele.[3] b. Confirm

the insertion of the stop codon via Sanger sequencing. c. Verify the absence of the target

protein (e.g., TOP2β) by Western blot analysis. d. Quantify the relative mRNA expression levels

of both TOP2A and TOP2B using RT-qPCR to check for compensatory changes in expression.

[3]

4. Functional Characterization: a. Perform cell proliferation assays to determine if the knockout

affects cell growth. b. Evaluate sensitivity to various Topo II poisons (e.g., etoposide,

doxorubicin) to see if the absence of the specific isoform alters the drug response. c. Analyze

cell cycle progression using flow cytometry to investigate any cell cycle-specific roles.

Application 3: Investigating Downstream DNA
Damage Response (DDR) Pathways
Topo II poisons induce DSBs that activate complex cell cycle checkpoints and DNA repair

pathways, collectively known as the DNA Damage Response (DDR).[15] When Topo II function

is inhibited, a G2 checkpoint is activated, involving key signaling proteins like ATM, ATR, and

p53.[15][16] Using CRISPR-edited cells allows for a clean system to study how the loss or

alteration of Topo II impacts the activation of these critical pathways.
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Caption: Topo II-induced DNA Damage Response pathway.
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Protocol 3: Analysis of DDR Activation in CRISPR-Edited
Cells
1. Cell Treatment: a. Culture wild-type, knockout (e.g., TOP2A KO), and/or edited (e.g., splice

site corrected) cells. b. Treat cells with a Topo II poison (e.g., etoposide at a concentration

determined from viability assays) or a vehicle control (e.g., DMSO) for various time points (e.g.,

1, 6, 24 hours).

2. Analysis of DNA Damage: a. Immunofluorescence for γH2AX: i. Fix treated cells on

coverslips with 4% paraformaldehyde. ii. Permeabilize with 0.25% Triton X-100. iii. Block with

1% BSA and incubate with a primary antibody against phospho-Histone H2A.X (Ser139). iv.

Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g.,

DAPI). v. Image using a fluorescence microscope and quantify the number of γH2AX foci per

nucleus. b. Flow Cytometry for γH2AX: i. Harvest and fix cells with paraformaldehyde, then

permeabilize with ice-cold methanol. ii. Stain with an anti-γH2AX antibody followed by a

fluorescent secondary antibody. iii. Analyze the fluorescence intensity using a flow cytometer to

quantify the overall level of DNA damage in the cell population.[17]

3. Analysis of Checkpoint Protein Activation: a. Prepare whole-cell lysates from treated cells. b.

Perform Western blot analysis using antibodies against key DDR proteins and their

phosphorylated (activated) forms, such as:

Phospho-ATM (Ser1981)
Phospho-ATR (Ser428)
Phospho-Chk1 (Ser345) / Phospho-Chk2 (Thr68)
p53 and p21 c. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein
loading.

4. Cell Cycle Analysis: a. Harvest treated cells and fix them in 70% ethanol. b. Stain the cells

with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase A. c. Analyze

the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S,

and G2/M phases of the cell cycle. Look for an accumulation of cells in G2 as evidence of

checkpoint activation.[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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